3-[(4-Hydroxyphenyl)sulfanyl]butanoic acid
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Overview
Description
3-[(4-Hydroxyphenyl)sulfanyl]butanoic acid is an organic compound characterized by the presence of a hydroxyphenyl group attached to a butanoic acid backbone via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Hydroxyphenyl)sulfanyl]butanoic acid typically involves the reaction of 4-hydroxythiophenol with butanoic acid derivatives under controlled conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfanyl linkage. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Hydroxyphenyl)sulfanyl]butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
3-[(4-Hydroxyphenyl)sulfanyl]butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant due to the presence of the hydroxyphenyl group.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related conditions.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Hydroxyphenyl)sulfanyl]butanoic acid involves its ability to interact with various molecular targets. The hydroxyphenyl group can scavenge free radicals, thereby exerting antioxidant effects. The sulfanyl linkage may also play a role in modulating the reactivity and stability of the compound. Pathways involving redox reactions and interactions with cellular components are key to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Hydroxyphenyl)butanoic acid: Similar structure but lacks the sulfanyl linkage.
3-(4-Methoxyphenyl)butanoic acid: Contains a methoxy group instead of a hydroxy group.
3-(4-Bromophenyl)butanoic acid: Features a bromine atom in place of the hydroxy group.
Uniqueness
3-[(4-Hydroxyphenyl)sulfanyl]butanoic acid is unique due to the presence of both a hydroxyphenyl group and a sulfanyl linkage
Properties
CAS No. |
918828-26-9 |
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Molecular Formula |
C10H12O3S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)sulfanylbutanoic acid |
InChI |
InChI=1S/C10H12O3S/c1-7(6-10(12)13)14-9-4-2-8(11)3-5-9/h2-5,7,11H,6H2,1H3,(H,12,13) |
InChI Key |
UYXPZDWSIXHEDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)SC1=CC=C(C=C1)O |
Origin of Product |
United States |
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